

A Comparative Guide to the Characterization of 2,5-Dimethoxybenzaldehyde and Its Derivatives

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Compound of Interest

Compound Name: 2,5-Dimethoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

2,5-Dimethoxybenzaldehyde is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of molecules, particularly in the pharmaceutical and materials science sectors.^[1] Its unique substitution pattern, featuring an aldehyde group and two electron-donating methoxy groups on the benzene ring, dictates its reactivity and makes it a valuable building block for complex chemical structures.^{[2][3]} This guide provides a comprehensive characterization of **2,5-dimethoxybenzaldehyde**, compares its properties and reactivity to other aromatic aldehydes, and details experimental protocols for its synthesis and derivatization.

Physicochemical and Spectroscopic Characterization

2,5-Dimethoxybenzaldehyde is typically a yellow to beige or off-white crystalline solid at room temperature.^[4] The presence of the two methoxy groups enhances its solubility in common organic solvents compared to the parent compound, benzaldehyde.^[5] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of **2,5-Dimethoxybenzaldehyde**

Property	Value	References
Molecular Formula	C ₉ H ₁₀ O ₃	
Molar Weight	166.17 g/mol	
Melting Point	46-52 °C	[6]
Boiling Point	146 °C / 10 mmHg	[6]
Appearance	Yellow to beige crystalline solid	[7]
Solubility	Soluble in chloroform, methanol, ethanol, ether. Slightly soluble in water.	[6][7]
CAS Number	93-02-7	

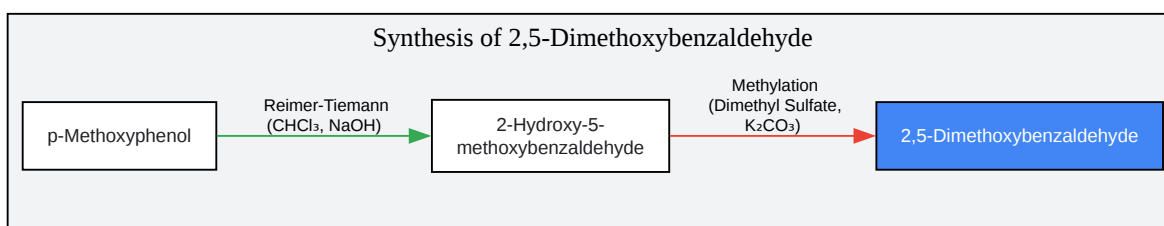
Spectroscopic analysis is essential for the unambiguous identification and characterization of **2,5-dimethoxybenzaldehyde** and its derivatives. Key spectral data are summarized below.

Table 2: Spectroscopic Data for **2,5-Dimethoxybenzaldehyde**

Technique	Key Signals / Peaks	References
¹ H NMR (CDCl ₃)	δ ~10.4 (s, 1H, -CHO), ~7.3-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH ₃), ~3.8 (s, 3H, -OCH ₃)	[8][9]
¹³ C NMR	δ ~189 (C=O), ~156, ~154, ~127, ~122, ~113, ~110 (Ar-C), ~56 (-OCH ₃)	[10]
IR (cm ⁻¹)	~2900-2800 (C-H stretch, aldehyde), ~1680-1660 (C=O stretch, aldehyde), ~1600, ~1500 (C=C stretch, aromatic), ~1280-1220 (C-O stretch, ether)	[11]
Mass Spec (GC-MS)	m/z: 166 (M ⁺), 151, 105	[4]

Synthesis of 2,5-Dimethoxybenzaldehyde

Several synthetic routes to **2,5-dimethoxybenzaldehyde** have been established. A common and effective laboratory-scale method involves the formylation of p-methoxyphenol via the Reimer-Tiemann reaction, followed by methylation.[12][13] Another approach is the direct formylation of 1,4-dimethoxybenzene using methods like the Vilsmeier-Haack reaction.[7]



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Caption: Synthesis from p-methoxyphenol.

Experimental Protocol: Synthesis from p-Methoxyphenol

This two-step protocol is adapted from established methods.[12][13]

Step 1: Reimer-Tiemann Formylation of 4-Methoxyphenol

- Dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 3 M).
- Heat the solution to approximately 60-70 °C with vigorous stirring.
- Add chloroform (1.5 eq) dropwise over a period of 1-2 hours, maintaining the temperature.
- After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-3 hours.
- Cool the reaction mixture and acidify with dilute hydrochloric acid until it is acidic to litmus paper.

- The product, 2-hydroxy-5-methoxybenzaldehyde, can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or toluene). The crude product is often a yellow oil. [\[13\]](#)

Step 2: Methylation of 2-Hydroxy-5-methoxybenzaldehyde

- Dissolve the crude 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent like acetone. [\[13\]](#)
- Add anhydrous potassium carbonate (1.5 eq) to the solution.
- Heat the mixture to reflux with stirring.
- Add dimethyl sulfate (1.1 eq) dropwise to the refluxing mixture.
- Continue refluxing for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture and filter off the potassium carbonate.
- Evaporate the solvent from the filtrate under reduced pressure.
- The crude product can be purified by recrystallization from an ethanol/water mixture to yield **2,5-dimethoxybenzaldehyde** as a crystalline solid. [\[13\]](#)

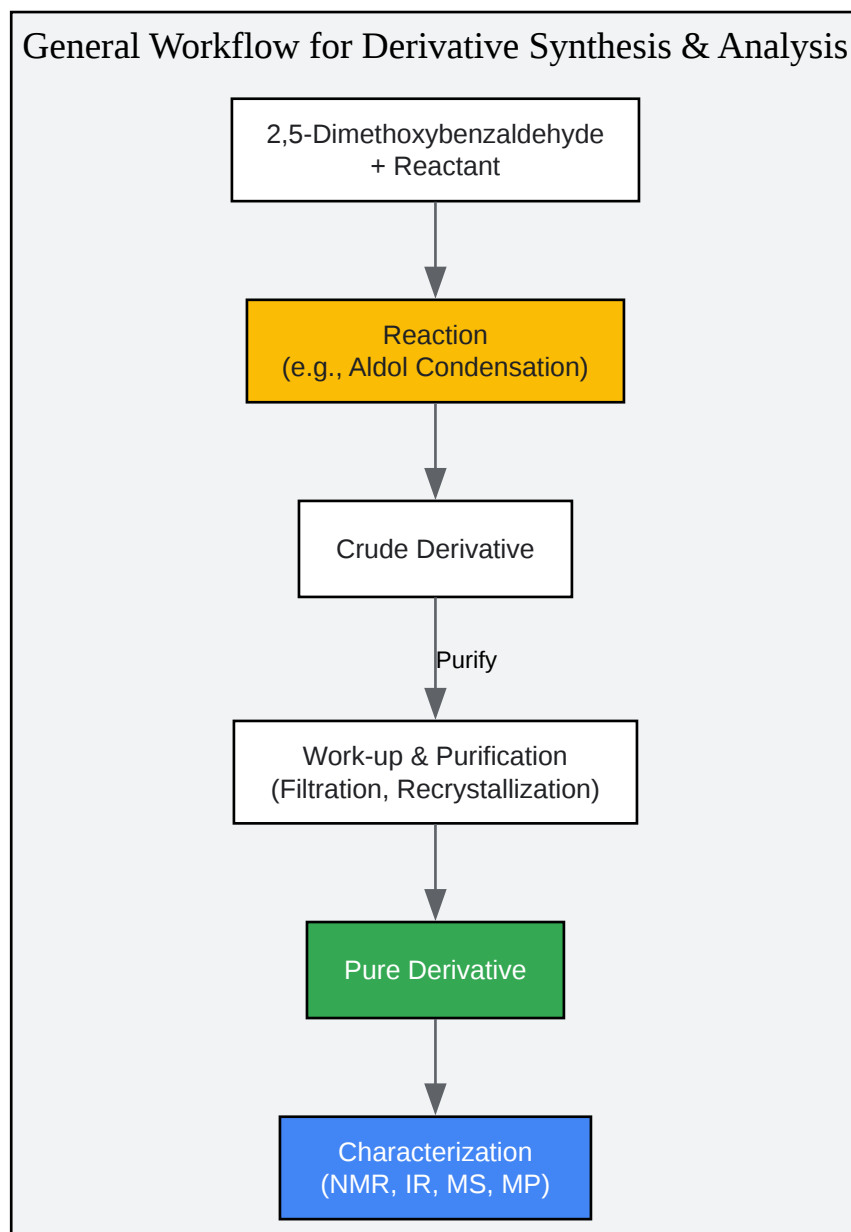
Reactivity and Comparison with Other Aldehydes

The electron-donating methoxy groups in **2,5-dimethoxybenzaldehyde** activate the aromatic ring and increase the electron density at the carbonyl carbon. [\[5\]](#) This enhanced nucleophilicity leads to increased reactivity in several key reactions compared to unsubstituted benzaldehyde or those with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde). [\[5\]](#)

Table 3: Comparative Reactivity in Condensation Reactions

Reaction	Benzaldehyde Derivative	Conditions	Product Yield	Key Advantage of 2,5-Dimethoxybenzaldehyde	References
Knoevenagel Condensation	2,5-Dimethoxybenzaldehyde	(e.g., with malonic acid)	Often superior yields	Enhanced nucleophilicity facilitates reaction with weaker nucleophiles and can allow for milder conditions.	[5]
Aldol Condensation	2,5-Dimethoxybenzaldehyde	with Acetone (NaOH, reflux)	82%	High reactivity leads to excellent yields in forming α,β -unsaturated ketones.	[11]
Schiff Base Formation	2,5-Dimethoxybenzaldehyde	(e.g., with primary amines)	High yields	The activated aldehyde group readily condenses with amines, useful in synthesizing thermally resistant polymers.	[2] [5]

The increased reactivity is particularly valuable in the synthesis of α,β -unsaturated compounds and heterocyclic structures, which are important intermediates in drug discovery.[2][5]



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Caption: Workflow for synthesis and analysis.

Case Study: Synthesis of a Curcumin Derivative

A notable application of **2,5-dimethoxybenzaldehyde**'s enhanced reactivity is in the base-catalyzed aldol condensation with acetone to form 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one, a curcumin derivative.[\[11\]](#)

Experimental Protocol: Aldol Condensation with Acetone

This protocol is based on the work of Syah et al.[\[11\]](#)

- In a round-bottom flask, combine **2,5-dimethoxybenzaldehyde** (2.0 eq, e.g., 5.0 mmol, 830 mg), acetone (1.0 eq, e.g., 2.5 mmol, 0.2 mL), and ethanol (10 mL).
- Add an aqueous solution of sodium hydroxide (e.g., 20 mL, 1.0 M) to the mixture.
- For optimal yield, heat the mixture to reflux and stir for 2 hours. A yellow-orange precipitate will form.
- Cool the reaction mixture to room temperature.
- Filter the solid product using a Buchner funnel and wash with cold water.
- Dry the collected solid. The reported yield under reflux conditions is 82%.[\[11\]](#)
- The product can be further purified by recrystallization from ethanol.

Characterization of 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one:[\[11\]](#)

- Appearance: Yellow crystal
- Melting Point: 102 – 105 °C
- IR (cm⁻¹): 1648 (C=C alkene), 1606 (C=O), 1496 (C=C aromatic), 1286 (C=O bending), 1222, 1178, 1114 (C-O stretching)
- ¹H NMR (400 MHz, CDCl₃): δ 3.82, 3.87 (each 3H, s, -OCH₃), 6.88 (1H, d, J=6Hz), 8.01 (1H, d, J=6Hz), 6.93, 6.95 (each 1H, dd, J=16Hz), 7.16 (1H, s)
- ¹³C NMR: δ 55.82, 56.11 (-OCH₃), 112.43, 153.50 (Ar-C), 189.85 (C=O)

- MS (m/z): 354 for C₂₁H₂₂O₅

Biological Activities of Derivatives

Derivatives of dimethoxybenzaldehydes are of significant interest in drug discovery. For instance, Schiff bases derived from substituted benzaldehydes are explored for their corrosion-resistant and biological activities.[14] While much of the cited literature on biological activity focuses on the 3,5-dimethoxy isomer, the synthetic versatility of **2,5-dimethoxybenzaldehyde** makes it a key starting material for creating libraries of compounds for screening.[15][16] These compounds are precursors to psychoactive drugs and are investigated for applications as antibacterial and antifungal agents.[1][7][14]

In conclusion, **2,5-dimethoxybenzaldehyde** is a highly reactive and versatile chemical intermediate. Its distinct physicochemical properties and enhanced reactivity in key organic transformations, such as aldol and Knoevenagel condensations, make it a superior choice over other benzaldehydes for specific synthetic applications. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic molecules.

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